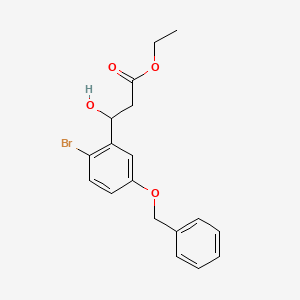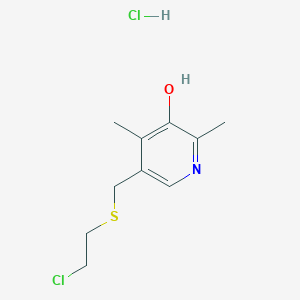![molecular formula C7H9N5 B14012534 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- CAS No. 5444-24-6](/img/structure/B14012534.png)
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- is a heterocyclic compound with a molecular formula of C5H5N5. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted acrylic acids with suitable amines, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of transition-metal-free strategies and solid-phase synthesis techniques. These methods aim to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties
Uniqueness
1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
5444-24-6 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-6-5(3-10-11-6)8-4-9-7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
BGQLYYLRGWQRFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
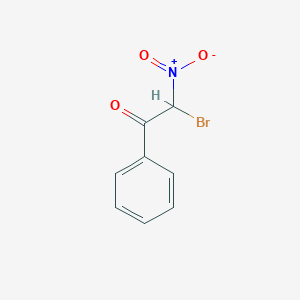
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
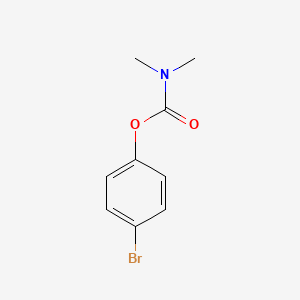
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)

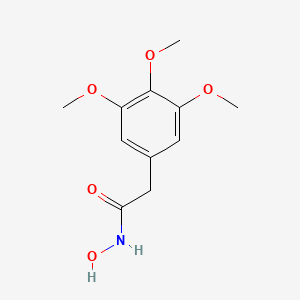
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14012507.png)
